Bienvenue dans la boutique en ligne BenchChem!

3-Acetyl-2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

3-Acetyl-2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid (CAS 1092935-87-9) is an N-acetylated, 2-aryl-substituted thiazolidine-4-carboxylic acid derivative with molecular formula C13H15NO4S and molecular weight 281.33 g/mol. Its computed XLogP3-AA is 1.4 and topological polar surface area is 92.1 Ų.

Molecular Formula C13H15NO4S
Molecular Weight 281.33
CAS No. 1092935-87-9
Cat. No. B2601740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid
CAS1092935-87-9
Molecular FormulaC13H15NO4S
Molecular Weight281.33
Structural Identifiers
SMILESCC(=O)N1C(CSC1C2=CC=CC=C2OC)C(=O)O
InChIInChI=1S/C13H15NO4S/c1-8(15)14-10(13(16)17)7-19-12(14)9-5-3-4-6-11(9)18-2/h3-6,10,12H,7H2,1-2H3,(H,16,17)
InChIKeyXXHMVGKGHZYLRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Acetyl-2-(2-methoxyphenyl)thiazolidine-4-carboxylic Acid (CAS 1092935-87-9): Physicochemical Baseline and Structural Context


3-Acetyl-2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid (CAS 1092935-87-9) is an N-acetylated, 2-aryl-substituted thiazolidine-4-carboxylic acid derivative with molecular formula C13H15NO4S and molecular weight 281.33 g/mol. Its computed XLogP3-AA is 1.4 and topological polar surface area is 92.1 Ų [1]. The compound belongs to the broader class of thiazolidine-4-carboxylic acids, which have been investigated as cysteine prodrugs, aldose reductase inhibitors, neuraminidase inhibitors, antibacterial agents, and antiviral agents [2]. Critically, no primary research publication or patent reports direct biological assay data for this specific CAS number; all biological inferences are drawn from structurally related analogs within the class [3].

Why Generic Thiazolidine-4-Carboxylic Acids Cannot Substitute for 3-Acetyl-2-(2-methoxyphenyl)thiazolidine-4-carboxylic Acid (CAS 1092935-87-9)


The target compound possesses a unique combination of three structural features—an N-acetyl group at position 3, an ortho-methoxyphenyl substituent at position 2, and a free carboxylic acid at position 4—that collectively differentiate it from the closest commercially available analogs. Substituting with the des-methoxy analog 3-acetyl-2-phenyl-4-thiazolidinecarboxylic acid (CAS 72286-38-5, LogP ~1.73) alters lipophilicity by approximately 0.3 log units, which can shift membrane permeability and protein binding . Substituting with the non-acetylated analog 2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid (CAS 82625-90-9) removes N-acetyl protection, which published class-level evidence shows fundamentally changes both chemical stability and biological activity profile—non-acetylated 2-aryl-thiazolidine-4-carboxylic acids are significantly more potent as antiviral agents (IC50 3.47–6.48 µM) but markedly less chemically stable than their N-acylated counterparts [1][2]. The ortho position of the methoxy group (versus the para-methoxy analogs more commonly studied) introduces steric and electronic effects that are absent from the published SAR literature, creating both opportunity and uncertainty for any research program.

Quantitative Differentiation Evidence: 3-Acetyl-2-(2-methoxyphenyl)thiazolidine-4-carboxylic Acid vs. Structural Analogs


Evidence Item 1: Lipophilicity (XLogP) Modulation by ortho-Methoxy Substitution Relative to Des-Methoxy Analog

The target compound has a computed XLogP3-AA of 1.4 compared to a LogP of approximately 1.73 for the des-methoxy analog 3-acetyl-2-phenyl-4-thiazolidinecarboxylic acid (CAS 72286-38-5), representing a reduction of approximately 0.33 log units attributable to the ortho-methoxy substitution [1]. This difference places the target compound closer to the optimal lipophilicity range (LogP 1–3) for oral drug-like molecules while maintaining sufficient hydrophobicity for passive membrane permeation.

Lipophilicity Drug-likeness Membrane permeability

Evidence Item 2: N-Acetylation Confers Differential Chemical Stability vs. Non-Acetylated 2-Aryl-Thiazolidine-4-Carboxylic Acids

Published stability data on (2RS,4R)-2-substituted thiazolidine-4-carboxylic acids demonstrates that 2-aryl derivatives are less stable than 2-alkyl derivatives, and that more bulky and/or electron-donating substituents accelerate decomposition in aqueous solution [1]. The ortho-methoxy group present in the target compound is electron-donating (Hammett σₘ = +0.12 for OCH₃), which class-level inference predicts would increase susceptibility to hydrolytic ring opening in the non-acetylated form. The N-acetyl group on the target compound blocks the free amine that participates in ring-opening equilibria, thereby conferring enhanced chemical stability relative to the non-acetylated analog 2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid (CAS 82625-90-9) [2].

Chemical stability Prodrug design 2-Aryl-thiazolidines

Evidence Item 3: N-Acetylation Dramatically Alters Antiviral Activity Profile Relative to Free Amine 2-Aryl-Thiazolidine-4-Carboxylic Acids

In the 2020 study by Zaib et al., 2-aryl-substituted thiazolidine-4-carboxylic acids with free NH groups (series 1a-h) demonstrated potent in ovo antiviral activity against avian influenza virus (AIV) H9N2, with the most active compounds 1d (p-bromo) and 1g (p-nitro) showing IC50 values of 3.47 µM and 3.97 µM, respectively. The 4-methoxy analog (1b) was also active against both AIV and IBV, with an IC50 of 4.18 µM against IBV [1]. Critically, the N-acetylated derivatives (2a) and N-benzoylated derivatives (3a) were significantly less effective than their free amine counterparts: 'Better results were obtained with 2-aryl substituted thiazolidine-4-carboxylic acids 1a-h compared to their N-acylated derivatives 2a and 3a against both viruses' [1]. This establishes that N-acetylation fundamentally shifts the biological activity profile of this compound class from potent antiviral agents (free NH) to compounds with attenuated antiviral activity but enhanced chemical stability.

Antiviral Influenza A virus Neuraminidase inhibition

Evidence Item 4: Physicochemical Property Differentiation from Both Closest Analogs Supports Unique Handling and Formulation Requirements

The target compound (MW 281.33, TPSA 92.1 Ų) is differentiated from both closest commercially available analogs by a combination of molecular weight and polar surface area. The des-methoxy analog (CAS 72286-38-5) has MW 251.30, while the non-acetylated analog (CAS 82625-90-9) has MW 239.29 and LogP 1.63 [1]. The target compound's intermediate molecular weight and TPSA place it in a distinct property space for solubility and permeability predictions, with the N-acetyl group contributing additional hydrogen bond acceptor capacity (HBA count = 5 vs. 4 for the non-acetylated analog).

Molecular weight Polar surface area Formulation

Evidence Item 5: ortho-Methoxy Substitution Creates a Distinct Electronic Environment vs. Para-Methoxy Analogs Studied in Published SAR

Published antiviral SAR studies have systematically evaluated para-substituted phenyl thiazolidine-4-carboxylic acids (4-OCH₃, 4-Cl, 4-Br, 4-NO₂) [1], and neuraminidase inhibitor studies include 2-hydroxy-3-methoxyphenyl derivatives [2]. However, no published SAR dataset includes the ortho-methoxyphenyl substitution pattern present in the target compound. The ortho-methoxy group introduces: (a) steric hindrance adjacent to the thiazolidine C-2 position, potentially altering the diastereomeric ratio during synthesis and the conformational preference of the 2-aryl ring; (b) intramolecular hydrogen bonding potential between the ortho-OCH₃ and the thiazolidine ring atoms; and (c) altered electron density at the C-2 position due to through-space electronic effects distinct from para-substitution. The 1985 aldose reductase SAR study by Kato et al. demonstrated that the position of aryl substituents on N-acylthiazolidinecarboxylic acids significantly impacts inhibitory potency, with 3-nitrophenyl being more potent than other substitution patterns [3].

Structure-activity relationship Electronic effects ortho vs. para substitution

Recommended Application Scenarios for 3-Acetyl-2-(2-methoxyphenyl)thiazolidine-4-carboxylic Acid (CAS 1092935-87-9) Based on Quantitative Differentiation Evidence


Scenario 1: Chiral Auxiliary or Building Block for Asymmetric Synthesis of Benzothiazinone Derivatives

The closely related (2S,4S)-3-acetyl-2-(2-methoxyphenyl)-5,5-dimethyl analog has been documented as a chiral auxiliary in the patented synthesis of benzothiazinone-based cardiovascular agents (Santen Pharmaceutical Co., EP 0237573) [1]. The target compound, lacking the 5,5-dimethyl groups, provides a less sterically hindered thiazolidine scaffold that may offer different diastereoselectivity in esterification and subsequent cleavage steps. The N-acetyl protection is essential for this application as it prevents unwanted reactions at the thiazolidine nitrogen during DCC/DMAP-mediated coupling. Researchers developing novel chiral auxiliaries or asymmetric synthesis methodology should select this compound over non-acetylated or des-methoxy analogs for its balanced steric profile and pre-installed N-protection.

Scenario 2: Cysteine Prodrug Design with Tunable Release Kinetics

The thiazolidine-4-carboxylic acid scaffold is an established cysteine prodrug platform, with 2-substitution modulating the rate of non-enzymatic ring opening and subsequent cysteine liberation [2]. The target compound's unique combination of N-acetyl protection and ortho-methoxyphenyl substitution at C-2 offers an unexplored prodrug profile: the N-acetyl group slows ring opening relative to the free amine form, while the ortho-methoxy group may influence the equilibrium through steric and electronic effects distinct from the alkyl and para-substituted aryl derivatives that dominate the published prodrug literature [3]. This compound is most appropriate for research programs investigating sustained or delayed cysteine delivery where rapid release (as from 2-methyl or 2-alkyl derivatives) is undesirable.

Scenario 3: SAR Exploration of ortho-Substituted 2-Aryl Thiazolidines in Antibacterial Drug Discovery

The 2009 study by Song et al. established that N-protected 2-arylthiazolidine-4-carboxylic acids exhibit antibacterial activity, with the 3-tert-butoxycarbonyl-2-(5-fluoro-2-hydroxyphenyl) derivative showing an IC50 of 0.195 µg/mL against Pseudomonas aeruginosa, superior to penicillin G and kanamycin B controls [4]. The published SAR demonstrates that both the N-protecting group identity and the aryl substitution pattern critically determine antibacterial potency. The target compound, with its N-acetyl (rather than N-Boc) protection and ortho-methoxyphenyl (rather than fluorohydroxyphenyl) substitution, represents a distinct SAR probe for exploring the antibacterial potential of this scaffold in a region of chemical space not covered by existing data. Procurement is recommended for programs seeking to expand IP coverage around the 2-arylthiazolidine antibacterial chemotype.

Scenario 4: Reference Standard for Analytical Method Development and Metabolite Identification

Given the compound's computed property profile (MW 281.33, XLogP 1.4, TPSA 92.1 Ų, HBA 5, HBD 1) [5] and its structural relationship to the broader class of thiazolidine drug metabolites and cysteine-aldehyde condensation products, this compound may serve as a reference standard in LC-MS/MS method development for detecting thiazolidine-derived metabolites in biological matrices. The N-acetyl-2-arylthiazolidine substructure is relevant to the metabolism of certain thiazolidine-containing pharmaceuticals and the detection of cysteine-reactive aldehyde exposure biomarkers [6]. The distinct retention time and mass fragmentation pattern predicted from its unique substitution make it suitable as a chromatographic reference where the more common para-substituted or non-acetylated analogs would co-elute with endogenous thiazolidine species.

Quote Request

Request a Quote for 3-Acetyl-2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.